2-Ethylpiperidine-1-carboxamide
Overview
Description
2-Ethylpiperidine-1-carboxamide is a chemical compound with the molecular formula C8H16N2O . It has a molecular weight of 156.23 .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A new compound, N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide (PTZ–PIP), was synthesized and characterized by Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H and 13C NMR), and mass spectrometry .Molecular Structure Analysis
The molecular structure of the compound PTZ–PIP was confirmed by single-crystal X-ray crystallographic studies . The compound was crystallized in a monoclinic crystal system with a space group of C2 .Chemical Reactions Analysis
Piperidine derivatives are formed through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Aminocarbonylation Reactions
2-Ethylpiperidine-1-carboxamide derivatives, such as 2-(methoxycarbonyl)piperidine, have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process involves the reaction of iodobenzene and iodoalkenes with these derivatives under mild conditions, resulting in the formation of carboxamides and ketocarboxamides. The use of high carbon monoxide pressure can significantly alter the chemoselectivity of these reactions, highlighting the compound's role in synthetic chemistry (Takács et al., 2014).
Insect Repellent Research
In the field of entomology, derivatives of carboxamides, including this compound, have been studied for their potential as insect repellents. Specifically, their interactions with mosquito odorant receptors have been examined. Electrophysiological studies have shown that these compounds can inhibit the activity of insect odorant receptors, suggesting their potential as effective alternatives to traditional insect repellents like DEET (Grant et al., 2020).
Antitumor Agent Research
A significant amount of research has been conducted on the potential antitumor properties of compounds similar to this compound. Studies have shown that derivatives of this compound, such as N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, possess in vivo antitumor activity. These compounds have been found to bind to DNA by intercalation, with their effectiveness varying based on the nature and position of their substituents. This research provides insight into the potential therapeutic applications of this compound derivatives in cancer treatment (Denny et al., 1987).
DNA Binding Studies
Further exploring its potential in cancer therapy, studies on the DNA binding properties of derivatives of this compound, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, have been conducted. These studies have assessed the impact of structural variations on DNA binding energies and groove preferences. The findings suggest that the structural characteristics of these derivatives play a crucial role in their interaction with DNA, which is vital for understanding their mechanism of action as antitumor agents (Crenshaw et al., 1995).
Pharmacokinetics in Cancer Treatment
Research has also been focused on the pharmacokinetics of compounds like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, a derivative of this compound. This includes studies on its distribution and metabolism in the human body, providing valuable information for its potential use as a therapeutic agent in cancer treatment. Understanding the pharmacokinetics is crucial for optimizing the effectiveness and safety of these compounds in clinical settings (Young et al., 1990).
Mechanism of Action
While the mechanism of action of 2-Ethylpiperidine-1-carboxamide is not explicitly mentioned in the search results, piperidine derivatives have been found to have therapeutic potential against various types of cancers . They regulate several crucial signaling pathways essential for the establishment of cancers .
Properties
IUPAC Name |
2-ethylpiperidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-7-5-3-4-6-10(7)8(9)11/h7H,2-6H2,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCDTXKZQHSTMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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